molecular formula C7H5N3OS B1455792 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one CAS No. 1103508-50-4

3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one

Cat. No.: B1455792
CAS No.: 1103508-50-4
M. Wt: 179.2 g/mol
InChI Key: RRDYLLHPYCXLTP-UHFFFAOYSA-N
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Description

3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that features both a thiazole and a pyridazinone ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyridazinone ring includes nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYLLHPYCXLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound exhibits significant biological properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole, including 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, possess strong antibacterial effects. A study highlighted the synthesis of various thiazole derivatives that showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole exhibited a twofold to sixteenfold increase in antibacterial efficacy compared to standard antibiotics like oxytetracycline .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one7.815.6High
Oxytetracycline62.5125Standard

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that certain thiazole derivatives demonstrated antiproliferative effects against various cancer cell lines. For example, specific analogues showed GI50 values in the submicromolar range, indicating potent growth inhibition in human cancer cell lines .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-oneHepG20.03
Control (DMSO)HepG2Not Applicable

Pharmaceutical Applications

The structural features of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one make it a candidate for pharmaceutical development.

Drug Development

The compound has been explored as a potential drug for treating neurogenic disorders and inflammatory diseases. A patent describes its use as an antagonist for P2X purinergic receptors, which are implicated in various pathologies including pain and inflammation .

Table 3: Pharmaceutical Applications of Thiazole Derivatives

Application AreaMechanism of ActionExample Compounds
AntimicrobialInhibition of bacterial growthThiazole derivatives
AnticancerInduction of apoptosis in cancer cellsPyridazinone analogues
Neurogenic disordersP2X receptor antagonismBenzamide derivatives

Agrochemical Applications

In addition to their pharmaceutical relevance, thiazole derivatives have been utilized in agriculture as herbicides and fungicides due to their biological activity against plant pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one:

  • Case Study 1 : A series of thiazole compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant increase in antibacterial activity compared to traditional antibiotics .
  • Case Study 2 : In vitro tests on cancer cell lines revealed that specific thiazole derivatives caused a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system . The exact pathways and molecular targets are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Biological Activity

3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridazinone, which contributes to its unique biological properties. The presence of sulfur and nitrogen in the thiazole ring enhances its interaction with various biological targets.

Target Interactions

The biological activity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is primarily attributed to its ability to interact with proteins involved in cell signaling pathways. Notably, it has been shown to modulate the activity of enzymes and receptors, influencing downstream cellular processes such as proliferation and differentiation.

Biochemical Pathways

This compound has been reported to activate or inhibit several biochemical pathways. It notably influences the mitogen-activated protein kinase (MAPK) pathway, which is critical for regulating cell growth and survival. Additionally, it exhibits antioxidant properties by inhibiting enzymes involved in oxidative stress pathways.

Antimicrobial Properties

Research indicates that 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as EGFR and PARP-1. For instance, derivatives of this compound have been tested against several human cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one exhibits anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers significantly when compared to control groups .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models

Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL. The compound exhibited complete bacterial death within 8 hours at certain concentrations .

Case Study: Anticancer Activity
In vitro tests on various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly. For instance, one derivative demonstrated an IC50 value of 0.33 μM against a particular cancer cell line, indicating strong potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions between thiazole-containing precursors and pyridazinone intermediates. For example, hydrazide derivatives can react with thiazole aldehydes under reflux conditions, followed by cyclization. Optimization may involve adjusting solvent systems (e.g., ethanol or DMF), catalyst selection (e.g., acid or base-mediated conditions), and reaction time monitored by TLC . Purification via recrystallization or column chromatography is critical to isolate high-purity products (>97%) .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry for molecular ion verification.
  • X-ray crystallography (using SHELX programs) to resolve 3D geometry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives, such as anti-rotaviral efficacy?

Discrepancies may arise from variations in substituent positioning, assay protocols (e.g., cell lines, viral strains), or pharmacokinetic factors. Systematic structure-activity relationship (SAR) studies are recommended, focusing on:

  • Substituent effects : Testing analogs with halogen, alkyl, or aryl groups at the 3- and 6-positions of the pyridazinone core .
  • Dose-response curves : Comparing IC₅₀ values across standardized in vitro models.
  • Molecular docking : Predicting binding affinities to viral targets (e.g., rotavirus capsid proteins) .

Q. What challenges arise in crystallographic analysis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, and how can they be mitigated?

Common issues include:

  • Crystal twinning : Addressed by refining data collection parameters (e.g., oscillation angle) and using SHELXL for twin refinement .
  • Disorder in thiazole rings : Resolved via anisotropic displacement parameter (ADP) analysis and constrained refinement .
  • Hydrogen bonding ambiguity : Graph set analysis (as per Etter’s formalism) clarifies intermolecular interactions and stabilizes refinement models .

Q. How do hydrogen-bonding networks influence the physicochemical stability of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in solid-state formulations?

The compound’s stability correlates with its ability to form robust intermolecular interactions:

  • N–H∙∙∙O/N hydrogen bonds : Between pyridazinone carbonyl groups and thiazole nitrogen atoms, enhancing lattice energy .
  • π-π stacking : Aromatic thiazole-pyridazinone interactions reduce hygroscopicity.
  • Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds linked to hydrogen-bond disruption .

Methodological Considerations

Q. What strategies are effective for improving the solubility of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in aqueous media for biological assays?

  • Derivatization : Introducing polar groups (e.g., –OH, –COOH) at non-critical positions.
  • Co-solvent systems : Using DMSO-water mixtures (<10% DMSO) to maintain biocompatibility.
  • Nanoparticle encapsulation : Liposomal or polymeric carriers enhance bioavailability without altering core structure .

Q. How can computational tools aid in predicting the reactivity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in cross-coupling reactions?

  • DFT calculations : Optimize transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings at the thiazole 2-position.
  • Hammett constants : Predict electronic effects of substituents on reaction rates.
  • Molecular dynamics (MD) : Simulate solvent interactions to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Data Contradiction Analysis

Q. Why do certain pyridazinone analogs exhibit divergent bioactivity profiles despite structural similarity?

Subtle structural variations (e.g., electron-withdrawing vs. donating groups) can alter:

  • Membrane permeability : LogP values influence cellular uptake.
  • Metabolic stability : Susceptibility to cytochrome P450 enzymes.
  • Target selectivity : Steric clashes or electrostatic mismatches in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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